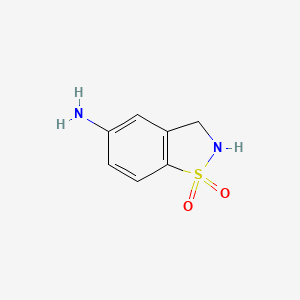

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial Activity

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine exhibits promising antimicrobial properties. Researchers have investigated its effectiveness against various bacteria, fungi, and other microorganisms. The compound’s unique structure contributes to its ability to inhibit microbial growth, making it a potential candidate for novel antimicrobial agents .

Antiviral Potential

Studies have explored the antiviral activity of 1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine. It may interfere with viral replication processes, making it relevant in the search for new antiviral drugs. Further investigations are needed to uncover its specific mechanisms of action against different viruses .

Antihypertensive Properties

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine has been investigated as a potential antihypertensive agent. Its effects on blood pressure regulation and vascular function are of interest. Researchers aim to understand how this compound interacts with relevant receptors and pathways .

Antidiabetic Applications

The compound shows promise in managing diabetes. Its impact on glucose metabolism, insulin sensitivity, and related pathways warrants further exploration. Researchers investigate whether it can be developed into an adjunct therapy for diabetes management .

Anticancer Potential

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine has attracted attention due to its potential as an anticancer agent. Studies explore its cytotoxic effects on cancer cells, mechanisms of apoptosis induction, and interactions with cellular targets. It may play a role in future cancer therapies .

KATP Channel Activation

Researchers have identified 1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine as a KATP (ATP-sensitive potassium channel) activator. These channels are involved in cellular energy homeostasis and play a crucial role in various physiological processes. The compound’s modulation of KATP channels may have therapeutic implications .

AMPA Receptor Modulation

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine has been studied as an activator of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. These receptors are essential for synaptic transmission and plasticity in the central nervous system. The compound’s effects on AMPA receptors could have implications for neurological disorders .

CK2 Inhibition

Interestingly, derivatives with a 1,3-dioxo-2,3-dihydro-1H-indene core (related to our compound) have shown improved inhibitory activity against protein kinase CK2, an attractive target for anticancer therapies .

Mécanisme D'action

Target of Action

Similar compounds like indole derivatives have been found to bind with high affinity to multiple receptors .

Mode of Action

For instance, Dotinurad, a selective URAT1 inhibitor, has shown significant inhibitory activity on urate uptake and URAT1-mediated urate transport in human renal proximal tubule epithelial cells (RPTECs) .

Biochemical Pathways

Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

Dotinurad, a similar compound, has been found to be an effective selective urate reabsorption inhibitor, whose efficacy increases as plasma urate levels decrease .

Propriétés

IUPAC Name |

1,1-dioxo-2,3-dihydro-1,2-benzothiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c8-6-1-2-7-5(3-6)4-9-12(7,10)11/h1-3,9H,4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJCXILJVCSLRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)S(=O)(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[3-[(3-Cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2417957.png)

![Methyl 3-{[4-(2-pyridyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2417960.png)

![5-Fluoro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2417965.png)